1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
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Overview
Description
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, along with a bromoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4’-acetylbiphenyl and bromoethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) in a Friedel-Crafts acylation reaction.
Purification: The product is purified through crystallization from ethanol or acetone, or by distillation under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Friedel-Crafts Acylation: The compound can participate in further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products
Substitution Products: Formation of amides or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one can be compared with other biphenyl derivatives:
4-Acetylbiphenyl: Lacks the bromoethanone moiety, making it less reactive in substitution reactions.
4-Bromoacetophenone: Contains a single phenyl ring, resulting in different chemical properties and reactivity.
4’-Acetyl-[1,1’-biphenyl]-4-ylboronic acid: Used in Suzuki-Miyaura coupling reactions, highlighting its utility in forming carbon-carbon bonds.
Properties
Molecular Formula |
C16H13BrO2 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
InChI Key |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
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